molecular formula C17H16N4O3S B2805927 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1202994-99-7

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No. B2805927
CAS RN: 1202994-99-7
M. Wt: 356.4
InChI Key: WZOZHZKDMRGELO-UHFFFAOYSA-N
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Description

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Novel pyrimidiopyrazole derivatives, including the compound , demonstrated significant in vitro antitumor activity against the HepG2 cell line. This study highlights the potential of these compounds in cancer treatment (Fahim, Elshikh, & Darwish, 2019).

Molecular Docking and DFT Study

  • The compound was involved in the synthesis of pyrazole derivatives with promising antitumor activities, supported by molecular docking using Auto Dock tools and DFT studies for compound optimization (Fahim et al., 2019).

Synthesis of Various Derivatives

  • The compound has been used in the synthesis of various derivatives, including 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones. These derivatives have shown promise in different chemical reactions and potential applications in medicinal chemistry (Mekuskiene & Vainilavicius, 2006).

Enhancement of Molecular Imprinted Polymers

  • The compound was used in enhancing molecular imprinted polymers as organic fillers on bagasse cellulose fibers, showing potential for various applications including antimicrobial activities (Fahim & Abu-El Magd, 2021).

Synthesis and Biological Evaluation

Antibacterial and Antitumor Activity

  • Some derivatives synthesized from the compound showed low antibacterial and antitumor activity, offering insights into its potential and limitations in medical applications (Gasparyan et al., 2016).

properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-9-13(16(23)21-17(24)18-9)7-15(22)20-12-5-3-4-11(6-12)14-8-25-10(2)19-14/h3-6,8H,7H2,1-2H3,(H,20,22)(H2,18,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOZHZKDMRGELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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